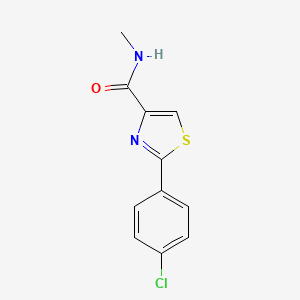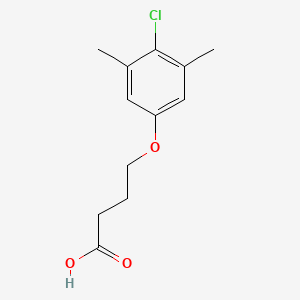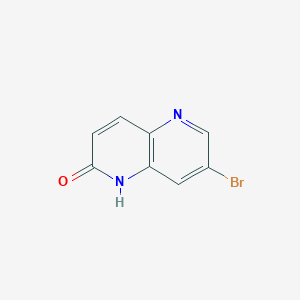![molecular formula C24H20ClN7O3 B2620009 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1173083-67-4](/img/structure/B2620009.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential anticancer activity .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds involves the design and creation of pyrazolo[3,4-d]pyrimidine and urea hybrids . The exact synthesis process for this specific compound is not detailed in the available literature.Mecanismo De Acción
Target of Action
Similar compounds have been found to target cancer cell lines .
Mode of Action
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide inhibits cell cycle progression and induces apoptosis in cancer cells . It significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .
Biochemical Pathways
It is known to affect the nf-κb and il-6 pathways .
Result of Action
This compound has shown promising cytotoxicity against tested cancer cell lines . It successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells .
Análisis Bioquímico
Biochemical Properties
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide plays a crucial role in biochemical reactions, primarily due to its interaction with various enzymes and proteins. This compound has been shown to inhibit specific kinases, which are enzymes that catalyze the transfer of phosphate groups. The inhibition of these kinases can disrupt signaling pathways that are essential for cell proliferation and survival. For instance, it has been observed to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It achieves this by activating caspase-3, a critical enzyme in the apoptosis pathway . Additionally, it suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interleukin-6 (IL-6), both of which are involved in inflammatory responses and cancer progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream targets, which is essential for the propagation of signaling cascades that promote cell growth and survival . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as weight loss and organ toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which facilitate its excretion from the body. Enzymes such as cytochrome P450 play a crucial role in these metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to target sites. Its localization within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with its molecular targets. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects .
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-11-20(27-21(33)12-15-3-9-18(35-2)10-4-15)32(30-14)24-28-22-19(23(34)29-24)13-26-31(22)17-7-5-16(25)6-8-17/h3-11,13H,12H2,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOZDFZOHXAWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2619928.png)
![2,5-dimethoxy-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2619929.png)
![1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2619930.png)
![11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2619932.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619934.png)
![6-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2619937.png)


![1-(chloroacetyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-thien-2-yl-4,5-dihydro-1H-pyrazole](/img/structure/B2619942.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2619947.png)
![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2619948.png)